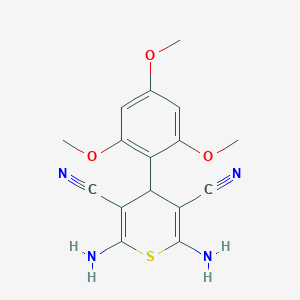
6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that contains a nicotinonitrile core with a 4-chlorophenyl and a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of a chalcone or carbonyl compound with malononitrile and ammonium acetate. This reaction is usually carried out under conventional heating in the presence of ethyl alcohol as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting cancer cell growth or acting as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
Uniqueness
6-(4-chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C18H11ClN2S |
|---|---|
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11ClN2S/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22) |
InChI-Schlüssel |
MBWILBPHNMPIGN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)S)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=C(C=C3)Cl)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzylsulfinyl)cyclohexyl 3-{[3-cyano-4-phenyl-6-(2-thienyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B343465.png)
![ethyl 5-amino-6-cyano-2-{3-nitrobenzylidene}-7-{3-nitrophenyl}-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343469.png)
![ethyl 5-amino-6-cyano-2-(2-methoxybenzylidene)-7-(2-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343470.png)
![5-amino-7-[1,1'-biphenyl]-4-yl-2-([1,1'-biphenyl]-4-ylmethylene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B343472.png)
![5'-allyl 3'-(2-methoxyethyl) 2'-amino-1,3-dihydro-6'-methyl-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3',5'-dicarboxylate](/img/structure/B343474.png)
![benzyl 2'-amino-5-bromo-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate](/img/structure/B343476.png)
![2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]](/img/structure/B343477.png)
![5-Amino-12-methyl-3-(3-thienyl)-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B343483.png)
![5-Amino-3-(4-bromophenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B343484.png)

![2-amino-4-{5-nitro-3-thienyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B343489.png)
![2-amino-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B343492.png)

![6-(1-Adamantyl)-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B343498.png)
